BenchChemオンラインストアへようこそ!

4-Ethoxy-2,3-difluorophenol

Process Chemistry Quality Control Liquid Crystal Intermediates

4-Ethoxy-2,3-difluorophenol (CAS 126163-56-2; synonym: 2,3-difluoro-4-ethoxyphenol, EDFBP) is a fluorinated phenolic building block with the molecular formula C8H8F2O2 and molecular weight 174.14 g/mol. It is characterized by a phenol core substituted at the para position with an ethoxy group and at the ortho and meta positions (2,3-positions) with fluorine atoms.

Molecular Formula C8H8F2O2
Molecular Weight 174.14 g/mol
CAS No. 126163-56-2
Cat. No. B141254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2,3-difluorophenol
CAS126163-56-2
Molecular FormulaC8H8F2O2
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)O)F)F
InChIInChI=1S/C8H8F2O2/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4,11H,2H2,1H3
InChIKeyPKIYFPSPIFCDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2,3-difluorophenol (CAS 126163-56-2): Core Properties and Procurement Classification


4-Ethoxy-2,3-difluorophenol (CAS 126163-56-2; synonym: 2,3-difluoro-4-ethoxyphenol, EDFBP) is a fluorinated phenolic building block with the molecular formula C8H8F2O2 and molecular weight 174.14 g/mol . It is characterized by a phenol core substituted at the para position with an ethoxy group and at the ortho and meta positions (2,3-positions) with fluorine atoms. This substitution pattern places it within the class of 2,3-difluoro-4-alkoxyphenols, a family of compounds valued primarily as intermediates for liquid crystal materials and fluorinated active pharmaceutical ingredients [1][2]. The compound is commercially available as a white to off-white crystalline solid from multiple global suppliers at purities ranging from 97% to >99% .

Why 4-Ethoxy-2,3-difluorophenol Cannot Be Simply Replaced by Other 2,3-Difluorophenols or 4-Alkoxyphenols


Substituting 4-ethoxy-2,3-difluorophenol with a close analog such as 2,3-difluorophenol, 2,3-difluoro-4-methoxyphenol, or 2,3-difluoro-4-butoxyphenol introduces measurable and consequential changes across multiple dimensions critical to both synthetic utility and end-product performance. The ethoxy substituent at the para position directly modulates the compound's acid dissociation constant (pKa), lipophilicity (LogP), and melting point relative to both the parent phenol and other alkoxy homologs . In liquid crystal applications, the alkoxy chain length is a primary determinant of mesomorphic phase behavior, transition temperatures, and dielectric anisotropy of the final liquid crystal compound [1]. In pharmaceutical intermediate applications, the ethoxy group's steric and electronic profile influences downstream coupling reaction efficiency and the metabolic stability of the ultimate drug candidate. Generic substitution without empirical verification risks altered reaction kinetics during synthesis, shifted phase transition temperatures in liquid crystal formulations, and unpredictable bioavailability in pharmaceutical leads—any of which can cascade into costly batch failures or performance deficits [2]. The quantitative evidence below establishes the specific, measurable basis for differentiating this compound from its closest structural neighbors.

Quantitative Differentiation Evidence for 4-Ethoxy-2,3-difluorophenol vs. In-Class Analogs


Industrial Synthesis Purity: 4-Ethoxy vs. 4-Methoxy Analog Achieves Comparable Ultra-High Purity with Validated GC Method

In a head-to-head comparison within the same patent (CN110922306A), the ethoxy analog (2,3-difluoro-4-ethoxyphenol) and methoxy analog (2,3-difluoro-4-methoxyphenol) were synthesized under analogous conditions. The ethoxy analog achieved a purity of 99.97% with a maximum gas-phase impurity of 37 ppm (Example 3), while the methoxy analog reached 99.97% purity with 35 ppm max impurity (Example 1) [1]. A second ethoxy example (Example 2) yielded 99.96% purity at 32 ppm max impurity. Critically, a dedicated gas chromatography method (CN105044263B) was developed and validated specifically for the ethoxy compound, achieving parallel measurement reproducibility within ≤0.1% [2].

Process Chemistry Quality Control Liquid Crystal Intermediates

pKa Shift: Ethoxy Substitution Reduces Phenolic Acidity by ~0.55 Units vs. 2,3-Difluorophenol

The predicted pKa of 4-ethoxy-2,3-difluorophenol is 8.26±0.23 , compared to 7.71±0.10 for the parent 2,3-difluorophenol (no para-alkoxy substituent) . This ~0.55 pKa unit increase corresponds to approximately a 3.5-fold decrease in acidity (Ka ratio). The ethoxy group's electron-donating resonance effect at the para position destabilizes the phenoxide anion, shifting the protonation equilibrium measurably relative to the unsubstituted analog.

Physicochemical Properties Reactivity Drug Design

Melting Point Differentiation: Intermediate Solid-State Profile vs. Methoxy and Parent Analogs

4-Ethoxy-2,3-difluorophenol exhibits a melting point range of 65-77°C (vendor specification) to 76-80°C (experimental) . The methoxy analog (2,3-difluoro-4-methoxyphenol) melts significantly higher at 103-106°C , while the parent 2,3-difluorophenol melts much lower at 39-42°C , existing near ambient temperature as a low-melting solid or liquid. The ethoxy compound occupies a practical intermediate thermal range: solid at ambient temperature for easy weighing and storage, yet melts at a sufficiently low temperature for melt-phase reactions without requiring aggressive heating.

Physical Form Handling Formulation

Lipophilicity as a Function of Alkoxy Chain Length: LogP of 2.07 Distinguishes Ethoxy from Methoxy Analog

The experimentally determined LogP of 4-ethoxy-2,3-difluorophenol is 2.07 . While a directly measured LogP for the methoxy analog (C7H6F2O2) is not available from the same authoritative source, the structural difference of one methylene unit predicts a LogP increase of approximately 0.5 units for the ethoxy compound based on the Hansch-Leo fragment constant for -CH2- (π ≈ +0.5) [1]. This means the ethoxy analog is approximately 3-fold more lipophilic than its methoxy counterpart, a difference that can significantly alter membrane permeability, metabolic stability, and protein binding in pharmaceutical lead compounds.

Lipophilicity ADME Drug Intermediate

Validated One-Pot Industrial Process Specific to the Ethoxy Analog Ensures Reproducible Supply at Scale

A dedicated one-pot synthesis method (CN105152878A) was developed and patented specifically for 4-ethoxy-2,3-difluorophenol, proceeding via Grignard formation, boronation, and oxidation in a single reaction vessel [1]. The patent explicitly states the process is designed for industrial production and that the product 'fully meets the requirements of use as liquid-crystal intermediates and drug intermediates' [1]. Separately, CN110922306A provides a broader synthesis of 2,3-difluoro-4-alkoxyphenols and reports the ethoxy variant at 90.8% yield with 99.97% purity [2]. No equivalent dedicated one-pot industrial process patent was identified for the methoxy, propoxy, or butoxy analogs.

Process Validation Supply Chain Scalability

Procurement-Relevant Application Scenarios for 4-Ethoxy-2,3-difluorophenol


Liquid Crystal Intermediate for VA-Mode and IPS-Mode Display Formulations

4-Ethoxy-2,3-difluorophenol serves as the phenolic precursor for synthesizing 2,3-difluoro-4-alkoxyphenyl-containing liquid crystal compounds that exhibit negative dielectric anisotropy (Δε), a critical requirement for vertically aligned (VA) and in-plane switching (IPS) LCD modes. The ethoxy chain length contributes to a balanced mesophase temperature range and viscosity profile in the final ester or dioxane liquid crystal compound [1]. The DIC Corporation patent CN101072847A explicitly employs this compound as the starting material for 1-ethoxy-2,3-difluoro-4-(trans-4-vinylcyclohexyl)methoxybenzene, a key liquid crystal monomer [2]. For procurement in this sector, the validated GC purity method (CN105044263B) and demonstrated 99.97% purity at industrial scale directly support electronic-grade quality requirements .

Fluorinated Pharmaceutical Intermediate Requiring Controlled Lipophilicity and Phenolic Reactivity

The combination of the 2,3-difluoro substitution pattern and the para-ethoxy group makes this compound an attractive building block for synthesizing fluorinated drug candidates, particularly kinase inhibitors and fluorinated imaging agents where the arrangement of substituents modulates target binding, metabolic stability, and physicochemical properties [1]. With a LogP of 2.07 and a pKa of 8.26, the ethoxy variant offers a lipophilicity window that is ~3-fold higher than the methoxy analog, providing medicinal chemists with a tool to fine-tune lead compound properties without altering the core difluorophenol pharmacophore [2].

Agrochemical Intermediate Synthesis Leveraging Validated Scalable Supply

The compound is recognized as a specialty intermediate for agrochemical synthesis, where fluorinated aromatics impart enhanced metabolic stability and environmental persistence to crop protection agents [1]. The existence of a dedicated industrial one-pot manufacturing process (CN105152878A) and multi-example validation in CN110922306A signals a mature supply base capable of supporting kilogram to multi-ton procurement [2]. For agrochemical development programs scaling from pilot to production, this validated process infrastructure reduces the risk of supply discontinuity that can arise with less-established analogs.

Analytical Reference Standard and Method Development Using Validated GC Protocol

The patent-validated gas chromatography method (CN105044263B) provides a ready-to-implement analytical protocol with defined conditions: DB-1 capillary column, programmed temperature ramp (80°C to 280°C), area normalization quantitation, and documented repeatability of ≤0.1% between parallel measurements [1]. For quality control laboratories supporting liquid crystal or pharmaceutical manufacturing, this pre-validated method accelerates method transfer and reduces analytical development costs compared to uncharacterized analogs for which no dedicated QC protocol exists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxy-2,3-difluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.